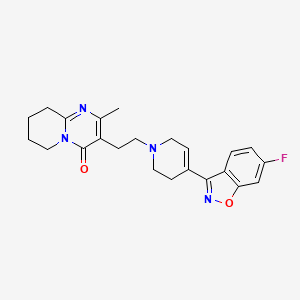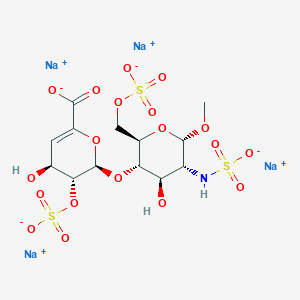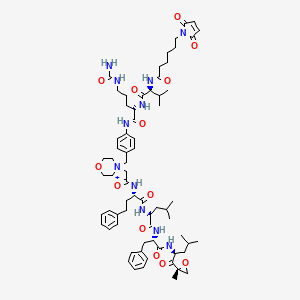
3,6-Dihydro Risperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro Risperidone is a derivative of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism . It belongs to the chemical class of benzisoxazole derivatives and is known for its high affinity for serotonin and dopamine receptors .
Métodos De Preparación
The synthesis of 3,6-Dihydro Risperidone involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction is typically carried out in dimethylformamide (DMF) under basic conditions using sodium carbonate or potassium carbonate with a catalytic amount of potassium iodide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
3,6-Dihydro Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
3,6-Dihydro Risperidone has several scientific research applications:
Chemistry: It is used as a reference compound in the synthesis of new benzisoxazole derivatives.
Biology: It serves as a tool to study the interactions of serotonin and dopamine receptors.
Medicine: It is investigated for its potential therapeutic effects in treating various psychiatric disorders.
Industry: It is used in the development of new antipsychotic medications
Mecanismo De Acción
3,6-Dihydro Risperidone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in reducing the overactivity of dopaminergic and serotonergic pathways in the brain, which is associated with symptoms of schizophrenia and mood disorders . Additionally, it has a high affinity for alpha-adrenergic and histaminergic receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
3,6-Dihydro Risperidone is compared with other atypical antipsychotics such as:
Aripiprazole: Known for its partial agonist activity at dopamine D2 receptors.
Olanzapine: Has a broader receptor profile, including muscarinic receptors.
Quetiapine: Known for its sedative properties due to its high affinity for histamine receptors
These comparisons highlight the unique receptor binding profile of this compound, making it a valuable compound in the treatment of psychiatric disorders.
Propiedades
Fórmula molecular |
C23H25FN4O2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H25FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-7,14H,2-4,8-13H2,1H3 |
Clave InChI |
LQUBQYIPKDKBKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(=CC3)C4=NOC5=C4C=CC(=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)





